molecular formula C9H6BrN3O3 B2404651 N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide CAS No. 955288-37-6

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide

Cat. No.: B2404651
CAS No.: 955288-37-6
M. Wt: 284.069
InChI Key: IYMMEPYDRFOIEU-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with a cyanoacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 2-bromo-4-nitroaniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of N-(2-amino-4-nitrophenyl)-2-cyanoacetamide.

    Hydrolysis: Formation of N-(2-bromo-4-nitrophenyl)-2-carboxyacetamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and cyano groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide: Features a bromine and nitro group on the phenyl ring.

    N-(2-chloro-4-nitrophenyl)-2-cyanoacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromo-4-aminophenyl)-2-cyanoacetamide: Contains an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMEPYDRFOIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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